Cas no 1267166-48-2 (2-amino-4-propyl-1,3-thiazole-5-carboxylic acid)

2-Amino-4-propyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with an amino group, a propyl chain, and a carboxylic acid functionality. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The presence of both amino and carboxyl groups enables further derivatization, facilitating the synthesis of amides, esters, and other functionalized derivatives. Its thiazole moiety is notable for contributing to biological activity, making it valuable in medicinal chemistry research. The compound exhibits moderate stability under standard conditions, ensuring handling convenience in laboratory settings. Its well-defined reactivity profile supports its use in targeted organic synthesis and drug discovery efforts.
2-amino-4-propyl-1,3-thiazole-5-carboxylic acid structure
1267166-48-2 structure
Product Name:2-amino-4-propyl-1,3-thiazole-5-carboxylic acid
CAS No:1267166-48-2
MF:C7H10N2O2S
MW:186.231500148773
MDL:MFCD19282016
CID:5158496
PubChem ID:82225421
Update Time:2025-06-29

2-amino-4-propyl-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4-propylthiazole-5-carboxylic acid
    • 2-Amino-4-propylthiazole-5-carboxylicacid
    • AMY15974
    • 2-amino-4-propyl-1,3-thiazole-5-carboxylic acid
    • 2-Imino-4-propyl-2,3-dihydrothiazole-5-carboxylic acid
    • 5-Thiazolecarboxylic acid, 2-amino-4-propyl-
    • MDL: MFCD19282016
    • Inchi: 1S/C7H10N2O2S/c1-2-3-4-5(6(10)11)12-7(8)9-4/h2-3H2,1H3,(H2,8,9)(H,10,11)
    • InChI Key: GXDBIGZRURDVLC-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1C(=O)O)CCC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 177
  • XLogP3: 1.7
  • Topological Polar Surface Area: 104

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Additional information on 2-amino-4-propyl-1,3-thiazole-5-carboxylic acid

Introduction to 2-amino-4-propyl-1,3-thiazole-5-carboxylic acid (CAS No. 1267166-48-2)

2-amino-4-propyl-1,3-thiazole-5-carboxylic acid, identified by the chemical abstracts service number CAS No. 1267166-48-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole family, a class of sulfur-containing heterocycles that are widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of 2-amino-4-propyl-1,3-thiazole-5-carboxylic acid incorporates both amino and carboxylic acid functional groups, which contribute to its unique chemical properties and reactivity. These features make it a valuable scaffold for the development of novel bioactive molecules.

The synthesis of 2-amino-4-propyl-1,3-thiazole-5-carboxylic acid involves multi-step organic transformations, typically starting from readily available precursors such as thioamides or thiazole derivatives. The introduction of the propyl group at the 4-position and the carboxylic acid moiety at the 5-position enhances the compound's solubility and interaction with biological targets. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These synthetic approaches are crucial for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

In recent years, 2-amino-4-propyl-1,3-thiazole-5-carboxylic acid has been extensively studied for its pharmacological potential. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both amino and carboxylic acid groups in 2-amino-4-propyl-1,3-thiazole-5-carboxylic acid allows for further derivatization, enabling researchers to tailor its properties for specific therapeutic purposes. For instance, amine-functionalized thiazoles can be coupled with other bioactive molecules via peptide coupling reactions or used as intermediates in the synthesis of peptidomimetics.

One of the most compelling aspects of 2-amino-4-propyl-1,3-thiazole-5-carboxylic acid is its role in drug discovery and development. Researchers have leveraged its structural features to design inhibitors targeting various enzymes and receptors involved in pathological processes. For example, studies have demonstrated that derivatives of this compound can modulate enzyme activity by binding to specific pockets on the enzyme surface. This binding affinity is often enhanced by optimizing the substitution pattern on the thiazole ring. Such modifications can lead to more potent and selective drug candidates.

The pharmacokinetic properties of 2-amino-4-propyl-1,3-thiazole-5-carboxylic acid are also of great interest. The carboxylic acid group can participate in hydrogen bonding interactions with biological matrices, improving drug solubility and bioavailability. Additionally, the propyl group may influence metabolic stability by affecting how the compound is processed by enzymes such as cytochrome P450 oxidases. Understanding these interactions is critical for predicting drug efficacy and minimizing potential side effects.

Recent advancements in computational chemistry have further accelerated the study of 2-amino-4-propyl-1,3-thiazole-5-carboxylic acid. Molecular modeling techniques allow researchers to predict how this compound will interact with biological targets at an atomic level. These predictions can guide experimental efforts by identifying key structural features that contribute to binding affinity and selectivity. Furthermore, virtual screening methods enable high-throughput evaluation of large libraries of derivatives, streamlining the process of identifying promising candidates for further optimization.

The therapeutic potential of 2-amino-4-propyl-1,3-thiazole-5-carboxylic acid has been explored in several preclinical studies. In particular, its derivatives have shown promise in treating inflammatory diseases by inhibiting key pro-inflammatory cytokines. The compound's ability to modulate enzyme activity has also led to investigations into its role in cancer therapy. Preliminary studies suggest that certain derivatives can induce apoptosis in tumor cells while sparing healthy cells. These findings highlight the compound's potential as a lead molecule for developing novel anticancer agents.

The future direction of research on 2-amino-4-propyl-1,3-thiazole-5-carboxylic acid is likely to focus on expanding its applications into other therapeutic areas. For instance, researchers are exploring its use in neurodegenerative diseases by targeting receptors involved in synaptic transmission. Additionally, the compound's structural versatility makes it an attractive candidate for developing antiviral agents against emerging pathogens. As our understanding of disease mechanisms continues to evolve, so too will the ways in which we utilize compounds like 2-amino-4-propyl-1,3-thiazole-5-carboxylic acid.

In conclusion,2-amino-4-propyl-1,3-thiazole-5-carboxylic acid (CAS No. 1267166-48) represents a promising scaffold for pharmaceutical innovation due to its unique structural features and biological activities. Its synthesis via advanced organic methodologies ensures high-quality material suitable for detailed pharmacological studies. The ongoing research into its derivatives underscores their potential in addressing various diseases through targeted molecular interactions. As scientific techniques continue to advance,2-amino--propyl--1--thiazole--5--carbonyl--acid will undoubtedly remain at forefront drug discovery efforts contributing significantly medical science development.

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